molecular formula C11H11ClN2O2 B6159195 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid CAS No. 1379832-13-9

2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid

Cat. No. B6159195
CAS RN: 1379832-13-9
M. Wt: 238.7
InChI Key:
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Description

2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a compound with the CAS Number: 52448-15-4 . It is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

Indole derivatives, such as 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have been synthesized using various methods . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 .


Chemical Reactions Analysis

Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include wearing protective gloves and clothing .

Future Directions

Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel indole derivatives and the investigation of their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves the reaction of 5-chloroindole-2-carboxylic acid with ethylenediamine followed by a decarboxylation reaction.", "Starting Materials": [ "5-chloroindole-2-carboxylic acid", "Ethylenediamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 5-chloroindole-2-carboxylic acid in diethyl ether and add ethylenediamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour. The pH should be around 12.", "Step 3: Acidify the mixture with hydrochloric acid to a pH of 2-3.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the product as a white solid." ] }

CAS RN

1379832-13-9

Product Name

2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.7

Purity

0

Origin of Product

United States

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